molecular formula C11H19N3 B13215782 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine

1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine

Cat. No.: B13215782
M. Wt: 193.29 g/mol
InChI Key: ZTDMPFNSQKOUJY-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure with a dimethyl substitution. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often employs green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents. For example, reactions can be performed on neutral or weakly acidic alumina, which allows for efficient synthesis without the need for harmful solvents .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the cyclohexane moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the cyclohexane ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazoles, reduced cyclohexane derivatives, and N-oxide derivatives of the imidazole ring .

Scientific Research Applications

1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, thereby modulating their activity . The cyclohexane moiety provides structural stability and influences the compound’s overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexane ring with dimethyl groups enhances its lipophilicity and stability compared to other imidazole derivatives .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C11H19N3/c1-10(2)4-3-5-11(12,8-10)9-13-6-7-14-9/h6-7H,3-5,8,12H2,1-2H3,(H,13,14)

InChI Key

ZTDMPFNSQKOUJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(C2=NC=CN2)N)C

Origin of Product

United States

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